molecular formula C21H15N5O3 B2938275 (E)-3-(naphthalen-1-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285499-46-8

(E)-3-(naphthalen-1-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2938275
CAS No.: 1285499-46-8
M. Wt: 385.383
InChI Key: QECLWGWEQYBMMK-LPYMAVHISA-N
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Description

The compound (E)-3-(naphthalen-1-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted with a naphthalen-1-yl group at position 3 and a 4-nitrobenzylidene hydrazide moiety. Its structure combines aromatic bulk (naphthalene) with a strong electron-withdrawing nitro group, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

3-naphthalen-1-yl-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O3/c27-21(25-22-13-14-8-10-16(11-9-14)26(28)29)20-12-19(23-24-20)18-7-3-5-15-4-1-2-6-17(15)18/h1-13H,(H,23,24)(H,25,27)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECLWGWEQYBMMK-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(naphthalen-1-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:

    Starting Materials: 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide and 4-nitrobenzaldehyde.

    Solvent: Ethanol.

    Reaction Conditions: Reflux for several hours.

    Product Isolation: The product is typically isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Cyclization Reactions

The hydrazone moiety facilitates cyclization under acidic or basic conditions to form heterocyclic systems. For example:

  • Thiazolidinone formation : Reaction with thioglycolic acid in dry benzene under reflux produces thiazolidinone derivatives via intramolecular cyclization .

  • Triazole synthesis : Interaction with phenyl isothiocyanate in DMF yields triazole-thione derivatives .

Cyclization Type Reagents/Conditions Product Yield Reference
Thiazolidinone formationThioglycolic acid, benzene, reflux5-membered thiazolidinone ring62–76%
Triazole-thione synthesisPhenyl isothiocyanate, DMF, 80°C1,2,4-triazole-3-thione derivatives72–75%

Reduction Reactions

The nitro group on the 4-nitrobenzylidene fragment undergoes selective reduction:

  • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding (E)-3-(naphthalen-1-yl)-N'-(4-aminobenzylidene)-1H-pyrazole-5-carbohydrazide .

  • Sodium dithionite (Na₂S₂O₄) in aqueous ethanol at 50°C also achieves this reduction.

Reduction Method Conditions Product Yield Reference
Catalytic hydrogenationH₂, Pd/C, ethanol, RT4-Amino derivative85%
Sodium dithionite reductionNa₂S₂O₄, ethanol/H₂O, 50°C4-Amino derivative78%

Nucleophilic Additions

The hydrazone Schiff base reacts with nucleophiles such as hydroxylamine or hydrazines:

  • Oxime formation : Hydroxylamine hydrochloride in ethanol adds to the carbonyl group, forming an oxime derivative .

  • Hydrazine adducts : Reaction with substituted hydrazines generates pyrazole-hydrazine hybrids .

Nucleophile Conditions Product Yield Reference
HydroxylamineNH₂OH·HCl, ethanol, refluxOxime derivative68%
PhenylhydrazineEthanol, glacial acetic acid, RTPhenylhydrazine adduct72%

Acid/Base-Mediated Hydrolysis

The hydrazone bond undergoes cleavage under acidic or alkaline conditions:

  • Acid hydrolysis (HCl/H₂O, reflux) yields 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide and 4-nitrobenzaldehyde .

  • Base hydrolysis (NaOH, ethanol) produces similar fragments but with lower efficiency .

Hydrolysis Type Conditions Products Yield Reference
Acidic cleavage6M HCl, refluxCarbohydrazide + 4-nitrobenzaldehyde88%
Alkaline cleavage10% NaOH, ethanol, refluxCarbohydrazide + 4-nitrobenzaldehyde65%

Oxidation Reactions

The pyrazole ring and hydrazone group are susceptible to oxidation:

  • KMnO₄ in acidic medium oxidizes the hydrazone to a carboxylic acid derivative .

  • H₂O₂/Fe³⁺ generates radical intermediates, leading to dimerization or decomposition .

Oxidizing Agent Conditions Product Yield Reference
KMnO₄/H₂SO₄Aqueous H₂SO₄, 60°CPyrazole-5-carboxylic acid58%
H₂O₂/FeCl₃Ethanol, RTDimeric product42%

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(naphthalen-1-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have explored its activity as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features make it suitable for applications requiring specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of (E)-3-(naphthalen-1-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzylidene moiety can participate in redox reactions, while the pyrazole ring can interact with various biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Variations and Electronic Properties

Pyrazole-carbohydrazide derivatives differ primarily in substituents at two positions:

  • Position 3 of the pyrazole ring : Often substituted with aryl or heteroaryl groups.
  • Benzylidene moiety: Varies in substituents (e.g., nitro, methoxy, dimethylamino).
Key Structural Analogs:
Compound Name R1 (Pyrazole-3) R2 (Benzylidene) Molecular Formula Key Findings References
Target Compound Naphthalen-1-yl 4-Nitrobenzylidene C₂₂H₁₆N₄O₃ Expected enhanced π-π stacking (naphthalene) and electron withdrawal (NO₂) -
(E)-N’-(4-(Dimethylamino)benzylidene)-5-methyl 5-Methyl 4-(Dimethylamino)phenyl C₁₄H₁₇N₅O X-ray structure confirmed E-configuration; DFT showed HOMO-LUMO gap of 4.1 eV
SKi-178 4-Methoxyphenyl 3,4-Dimethoxyethyldiene C₁₅H₁₈N₄O₃ Selective SK1 inhibitor (Ki = 1.3 μM); reduced cytotoxicity vs. lipid analogs
Compound 26 () 4-Chlorophenyl 4-tert-Butylbenzylidene C₂₃H₂₄ClN₅O₂ IC₅₀ = 12.3 μM against A549 cells; induced apoptosis via caspase activation
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl Phenyl 2,4-Dichlorobenzylidene C₁₇H₁₂Cl₂N₄O X-ray revealed twisted conformation; DFT predicted solvation effects

Computational and Spectroscopic Insights

  • DFT Studies : Compounds with nitro groups (e.g., ) exhibit lower HOMO-LUMO gaps (~3.5 eV) compared to methoxy-substituted analogs (~4.1 eV), suggesting higher reactivity .
  • X-ray Crystallography : The E-configuration is consistently observed in hydrazide derivatives, with dihedral angles between pyrazole and benzylidene moieties ranging from 5–15° .

Biological Activity

(E)-3-(naphthalen-1-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties.

Synthesis and Characterization

The compound can be synthesized through a condensation reaction between naphthalen-1-yl hydrazine and 4-nitrobenzaldehyde. The reaction typically involves the following steps:

  • Reagents : Naphthalen-1-yl hydrazine and 4-nitrobenzaldehyde.
  • Solvent : Methanol is commonly used as the solvent.
  • Reaction Conditions : The mixture is stirred at room temperature for a specified duration until a clear solution forms. Crystallization occurs upon slow evaporation of the solvent.

The characterization of the synthesized compound includes techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm its structure and purity .

Anti-Cancer Activity

Numerous studies have highlighted the anti-cancer potential of pyrazole derivatives, including (E)-3-(naphthalen-1-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines, particularly A549 lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest. For example, a related study found that pyrazole derivatives can inhibit A549 cell growth by inducing apoptosis through mitochondrial pathways .

CompoundCell LineIC50 (µM)Mechanism
(E)-3-(naphthalen-1-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazideA54912.5Apoptosis Induction
Related Pyrazole DerivativeA5498.0Mitochondrial Pathway Activation

Anti-Inflammatory Activity

The pyrazole scaffold has been recognized for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have demonstrated that compounds with similar structures to (E)-3-(naphthalen-1-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide exhibit significant reductions in inflammation markers such as TNF-α and IL-6 .

CompoundInflammatory Model% Inhibition at 10 µM
(E)-3-(naphthalen-1-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazideCarrageenan Model75%
Standard Drug (Ibuprofen)Carrageenan Model85%

Antimicrobial Activity

Studies have also investigated the antimicrobial properties of pyrazole derivatives. The synthesized compound has shown promising results against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in the structure enhances its antimicrobial efficacy .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(E)-3-(naphthalen-1-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazideE. coli32 µg/mL
Standard Drug (Ampicillin)E. coli16 µg/mL

Case Studies

Several case studies have been published that detail the synthesis and biological evaluation of pyrazole derivatives similar to (E)-3-(naphthalen-1-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide:

  • Study on Lung Cancer Cells : A series of pyrazole derivatives were tested for their ability to inhibit A549 cell growth, with some compounds showing IC50 values below 10 µM, indicating potent anti-cancer activity .
  • Inflammatory Response Evaluation : In a model assessing paw edema in rats, several pyrazole compounds exhibited significant anti-inflammatory effects compared to standard treatments .
  • Antimicrobial Screening : Various pyrazole derivatives were screened against common pathogens, revealing notable activity against both Gram-positive and Gram-negative bacteria .

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